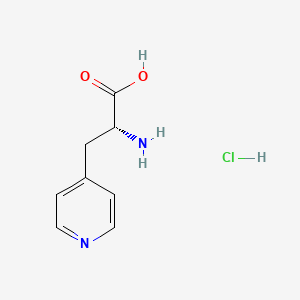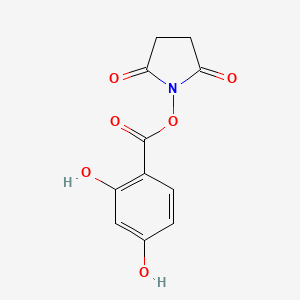![molecular formula C8H4F3IN2 B13672976 3-Iodo-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672976.png)
3-Iodo-5-(trifluoromethyl)imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-5-(trifluoromethyl)imidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of iodine and trifluoromethyl groups in the molecule enhances its reactivity and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the cyclization of pyridinium ylides with trifluoroacetonitrile. This reaction typically requires the use of a base and a suitable solvent to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodo-5-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Radical Reactions: Functionalization of the imidazo[1,2-a]pyridine scaffold via radical reactions is also possible.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Radical Reactions: Radical initiators and transition metal catalysts are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation reactions can produce oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Iodo-5-(trifluoromethyl)imidazo[1,2-a]pyridine is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable for creating diverse chemical libraries .
Biology and Medicine: The compound has shown potential in medicinal chemistry for the development of new drugs. It has been studied for its activity against various biological targets, including enzymes and receptors .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of functionalized molecules with specific properties .
Wirkmechanismus
The mechanism of action of 3-Iodo-5-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The presence of the iodine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine: A parent compound with a similar structure but without the iodine and trifluoromethyl groups.
Imidazo[1,5-a]pyridine: Another related compound with a different arrangement of the nitrogen atoms in the ring.
Uniqueness: 3-Iodo-5-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both iodine and trifluoromethyl groups, which enhance its reactivity and potential for various applications. These functional groups make it distinct from other imidazo[1,2-a]pyridine derivatives and contribute to its unique chemical and biological properties .
Eigenschaften
Molekularformel |
C8H4F3IN2 |
|---|---|
Molekulargewicht |
312.03 g/mol |
IUPAC-Name |
3-iodo-5-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)5-2-1-3-7-13-4-6(12)14(5)7/h1-4H |
InChI-Schlüssel |
RZUGNUASWFZDEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(N2C(=C1)C(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13672907.png)
![Imidazo[1,5-a]pyridin-5-ylmethanamine](/img/structure/B13672912.png)


![(2S)-2-amino-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13672921.png)

![(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13672935.png)

![1-(1H-Pyrrolo[2,3-B]pyridin-2-YL)ethanone](/img/structure/B13672944.png)
![(2-Amino-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13672957.png)


![2-Chloro-4,6-difluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B13672966.png)
